molecular formula C12H16N5O9P B12904746 ((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid CAS No. 117627-21-1

((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid

Cat. No.: B12904746
CAS No.: 117627-21-1
M. Wt: 405.26 g/mol
InChI Key: YWTLGKCIOMEZNR-TZQXKBMNSA-N
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Description

((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid: is a complex organic compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: Specific reaction conditions such as temperature, pH, and solvents are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process may include purification steps such as crystallization, filtration, and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of ((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

The compound known as ((5-(2-Amino-6-oxo-1,6-dihydro-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid is a complex molecule with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Purine Base : The presence of a purine derivative suggests potential interactions with nucleic acid metabolism.
  • Tetrahydrofuran Derivative : This moiety may contribute to the compound's solubility and stability.
  • Phosphoryl Group : Phosphorylation is crucial for biological signaling pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Nucleotide Synthesis : The purine base could inhibit enzymes involved in nucleotide synthesis, affecting cell proliferation.
  • Modulation of Signaling Pathways : The phosphoryl group may interact with various kinases, influencing signaling cascades involved in cell growth and differentiation.

Case Studies

  • Antitumor Activity : In vitro studies have shown that related purine derivatives exhibit significant antitumor activity by inducing apoptosis in cancer cell lines. For instance, studies on similar compounds have reported IC50 values in the micromolar range against various cancer types .
  • Antiviral Properties : Research indicates that purine analogs can inhibit viral replication by interfering with viral polymerases. For example, compounds structurally similar to this one have been tested against HIV and herpes simplex virus, demonstrating promising results .
  • Neuroprotective Effects : Some studies suggest that purine derivatives may have neuroprotective properties due to their ability to modulate adenosine receptors, which play a role in neuroinflammation and neuronal survival .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorPurine DerivativesInduction of apoptosis
AntiviralAcyclovir, GanciclovirInhibition of viral replication
NeuroprotectiveAdenosine AnaloguesModulation of neuroinflammation

Research Findings

Recent studies have highlighted the importance of the structural features of purine derivatives in determining their biological activity. The presence of hydroxyl groups has been linked to increased solubility and bioavailability, enhancing therapeutic efficacy . Furthermore, modifications to the purine ring can significantly alter the interaction with target enzymes and receptors.

Properties

CAS No.

117627-21-1

Molecular Formula

C12H16N5O9P

Molecular Weight

405.26 g/mol

IUPAC Name

2-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid

InChI

InChI=1S/C12H16N5O9P/c13-12-15-9-6(10(22)16-12)14-3-17(9)11-8(21)7(20)4(26-11)1-25-27(23,24)2-5(18)19/h3-4,7-8,11,20-21H,1-2H2,(H,18,19)(H,23,24)(H3,13,15,16,22)/t4-,7-,8-,11-/m1/s1

InChI Key

YWTLGKCIOMEZNR-TZQXKBMNSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CC(=O)O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(CC(=O)O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

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